

comparative analysis of chlorophyll c content in different diatom species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: chlorophyll c

Cat. No.: B1171883

[Get Quote](#)

A Comparative Guide to Chlorophyll c Content in Diverse Diatom Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **chlorophyll c** content across various diatom species, supported by experimental data and detailed methodologies. Diatoms, a major group of algae, are significant primary producers and a source of valuable bioactive compounds. Their unique pigment composition, particularly the presence of **chlorophyll c**, plays a crucial role in their light-harvesting capabilities. Understanding the variations in **chlorophyll c** content among different species is essential for applications in aquaculture, biofuel production, and the discovery of novel therapeutic agents.

Quantitative Analysis of Chlorophyll Content

The following table summarizes the **chlorophyll** content in several diatom species based on published data. It is important to note that pigment concentrations can vary significantly depending on growth conditions such as light intensity, nutrient availability, and temperature.

Diatom Species	Chlorophyll a (pg/cell)	Chlorophyll c (pg/cell)	Chl c : Chl a Molar Ratio	Types of Chlorophyll c Present	Reference
<i>Thalassiosira pseudonana</i>	0.13 - 0.55	0.03 - 0.14 (estimated)	~0.25 - 0.35	c1, c2	[1][2]
<i>Phaeodactylum tricornutum</i>	0.08 - 0.25	0.02 - 0.06 (estimated)	~0.25	c1, c2	[3]
<i>Skeletonema costatum</i>	0.3 - 1.5	0.08 - 0.4 (estimated)	~0.27	c1, c2	[4]
<i>Nitzschia closterium</i>	0.2 - 0.8	0.05 - 0.2 (estimated)	~0.25	c2 only	[4][5]
<i>Nitzschia bilobata</i>	Not specified	Not specified	Not specified	c1, c2, c3 (in approx. equal amounts)	[4][5]
<i>Coscinodiscus</i> sp.	up to 174.4	up to 43.6 (estimated)	~0.25	c1, c2	[4]
<i>Extubocellulus spinifer</i>	0.02	0.005 (estimated)	~0.25	c1, c2	[4]
<i>Thalassiothrix</i> heteromorpha	Not specified	Not specified	Not specified	c1, c2	[5]
<i>Pseudonitzschia multiseries</i>	Not specified	Not specified	Not specified	c1, c2, c2-P. gyrans-type	[5]

Note: **Chlorophyll c** content is estimated based on typical Chl c : Chl a molar ratios in diatoms, as direct pg/cell data for **chlorophyll c** is less commonly reported than for chlorophyll a.

Distribution of Chlorophyll c Types in Diatoms

Diatoms possess several types of **chlorophyll c**, primarily c1, c2, and occasionally c3. The distribution of these pigments can be a useful chemotaxonomic marker.[4][5]

- **Chlorophyll c1** and **c2**: The most common combination, found in the majority of diatom species. **Chlorophyll c2** is considered ubiquitous in diatoms.[4][5]
- **Chlorophyll c2** only: Some species, such as *Nitzschia closterium*, have been found to contain only **chlorophyll c2**.[4][5]
- **Chlorophyll c1**, **c2**, and **c3**: A few species, like *Nitzschia bilobata*, are known to contain all three types of **chlorophyll c** in roughly equal proportions.[4][5] Other species may contain trace amounts of **chlorophyll c3** alongside **c1** and **c2**.[4][5]
- **Chlorophyll c3** replacing **c1**: In some diatoms where **chlorophyll c1** is absent or in trace amounts, it is often replaced by **chlorophyll c3**.[5]

Experimental Protocols

Accurate quantification of **chlorophyll c** requires precise extraction and measurement techniques. Below are detailed methodologies for both spectrophotometric and High-Performance Liquid Chromatography (HPLC) analysis.

Pigment Extraction

This protocol is a generalized procedure for extracting chlorophylls from diatom cells.

- **Cell Harvesting:** Harvest a known volume of diatom culture in the exponential growth phase by centrifugation (e.g., 3000 x g for 15 minutes at 4°C).
- **Cell Lysis:** Resuspend the cell pellet in a suitable solvent. For quantitative extraction, 90% acetone or 100% methanol are commonly used.[5] The volume of solvent should be recorded. To enhance extraction efficiency, mechanical disruption methods such as sonication or grinding with glass beads can be employed.[5]
- **Extraction:** Incubate the cell suspension in the dark at 4°C for 12-24 hours to ensure complete pigment extraction.
- **Clarification:** Centrifuge the extract at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris.

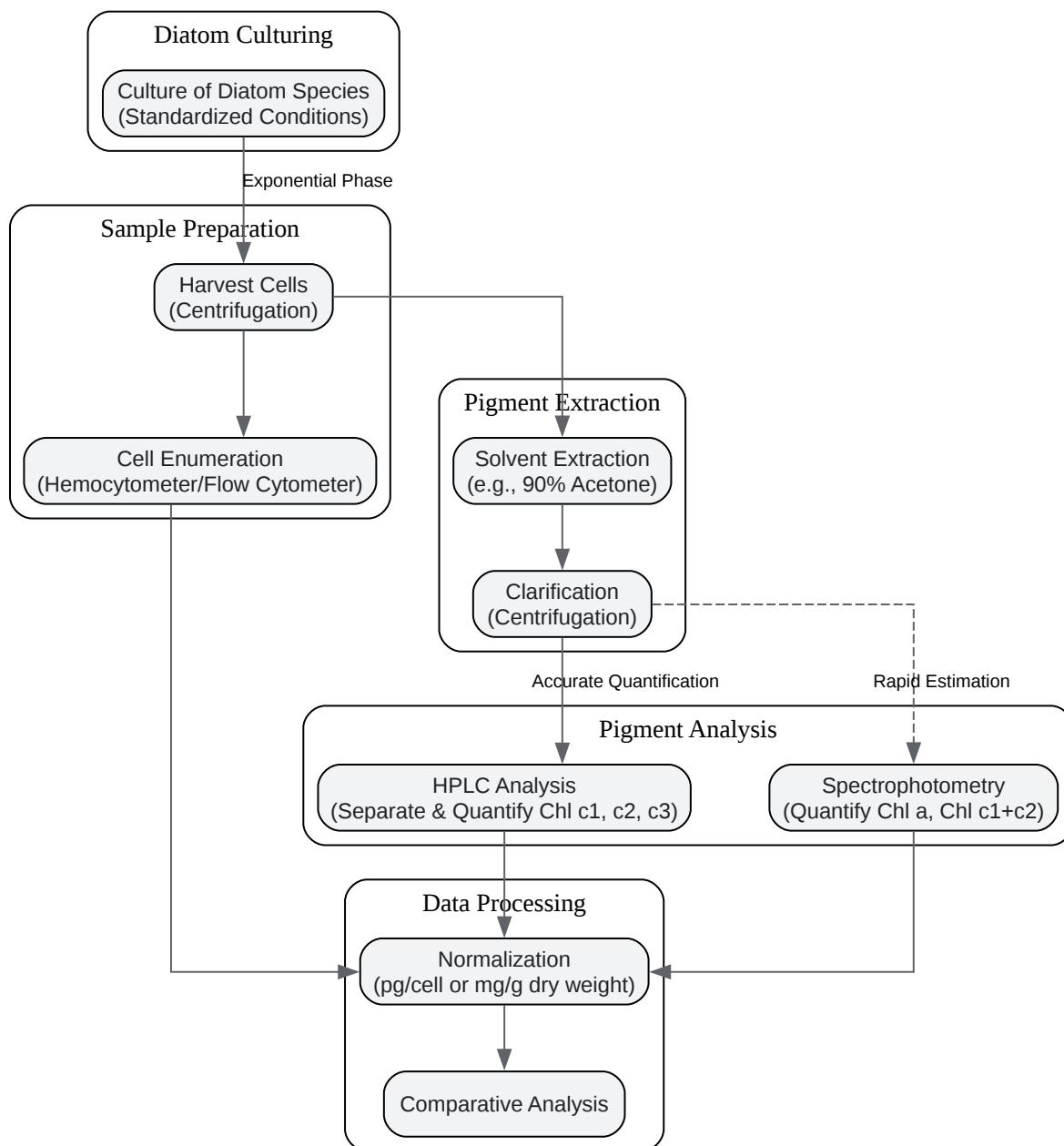
- Supernatant Collection: Carefully collect the supernatant containing the extracted pigments for analysis.

Spectrophotometric Quantification

This method provides a rapid estimation of total **chlorophyll c** content.

- Spectrophotometer Setup: Use a calibrated spectrophotometer.
- Absorbance Measurement: Measure the absorbance of the pigment extract at 630 nm, 664 nm, and 750 nm. The reading at 750 nm serves as a baseline correction for turbidity.
- Chlorophyll** Concentration Calculation: Use the spectrophotometric equations from Jeffrey and Humphrey (1975) for 90% acetone extracts to calculate the concentrations of chlorophyll a and c ($c_1 + c_2$).^{[5][6]}
 - Chlorophyll a ($\mu\text{g/mL}$) = $11.47 * (A_{664} - A_{750}) - 0.4 * (A_{630} - A_{750})$
 - Chlorophyll c** (c_1+c_2) ($\mu\text{g/mL}$) = $24.36 * (A_{630} - A_{750}) - 3.73 * (A_{664} - A_{750})$
- Normalization: Normalize the **chlorophyll** content to cell number (pg/cell) or dry weight (mg/g).

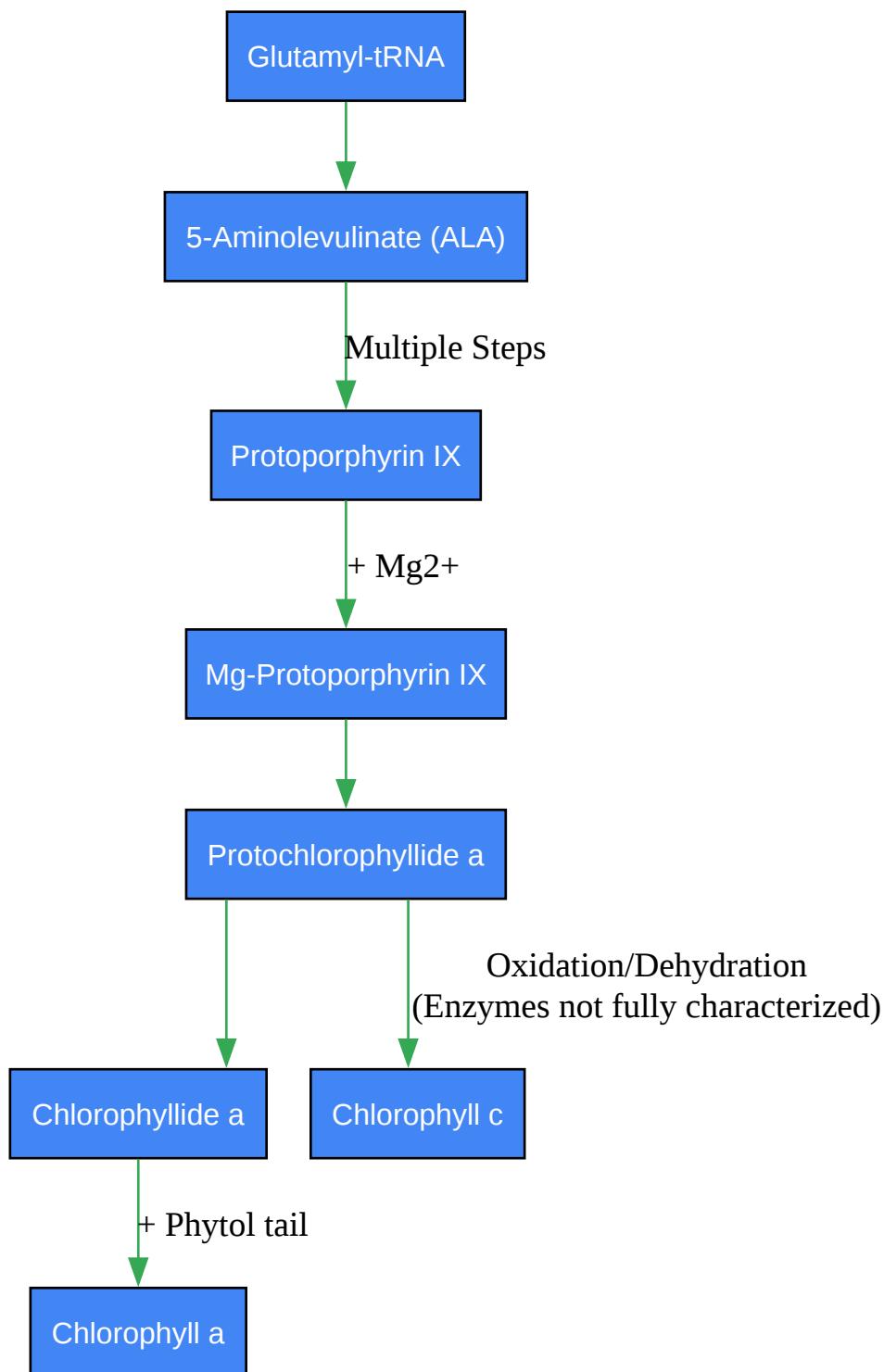
HPLC-Based Quantification


HPLC is the preferred method for accurate quantification and separation of different chlorophyll types (c_1 , c_2 , c_3) and their degradation products.

- Sample Preparation: Filter a known volume of the pigment extract through a $0.22 \mu\text{m}$ syringe filter to remove any remaining particulate matter.
- HPLC System: Utilize an HPLC system equipped with a C18 reversed-phase column and a photodiode array (PDA) or UV-Vis detector.
- Mobile Phase and Gradient: A common mobile phase system involves a gradient of solvents, such as a mixture of methanol, acetonitrile, and aqueous pyridine solution.^[7] The specific gradient will depend on the column and the pigments to be separated.

- **Injection and Separation:** Inject a known volume of the filtered extract into the HPLC system. The pigments will separate based on their polarity.
- **Detection and Quantification:** Monitor the elution of pigments at specific wavelengths (e.g., 440 nm for chlorophylls). Identify peaks based on their retention times and absorption spectra compared to pure standards. Quantify the concentration of each **chlorophyll c** type by integrating the peak area and comparing it to a calibration curve generated with certified standards.^{[7][8]}
- **Normalization:** As with the spectrophotometric method, normalize the results to cell number or dry weight.

Experimental Workflow for Comparative Analysis


The following diagram illustrates a typical workflow for the comparative analysis of **chlorophyll c** content in different diatom species.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **chlorophyll c** analysis in diatoms.

Chlorophyll Biosynthesis Pathway Overview

The biosynthesis of chlorophylls in diatoms is not as well-studied as in higher plants, but the general steps are conserved. The pathway diverges from the synthesis of heme and involves the insertion of magnesium into a protoporphyrin IX ring, followed by a series of modifications. It is understood that **chlorophyll c** is a precursor to chlorophyll a. The diagram below provides a simplified logical relationship in the context of chlorophyll synthesis.

[Click to download full resolution via product page](#)

Caption: Simplified chlorophyll biosynthesis pathway in diatoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative Proteomics Reveals Common and Specific Responses of a Marine Diatom *Thalassiosira pseudonana* to Different Macronutrient Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Diatom Light-Harvesting Pigment-Protein Complex : Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. robtheoceanographer.com [robtheoceanographer.com]
- 7. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 8. NEMI Method Summary - 447.0 [nemi.gov]
- To cite this document: BenchChem. [comparative analysis of chlorophyll c content in different diatom species]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171883#comparative-analysis-of-chlorophyll-c-content-in-different-diatom-species>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com